Dm-AMP1

Antifungal potency Plant defensin benchmarking IC50 comparison

Dm-AMP1 is a 50-amino-acid, cysteine-rich plant defensin (subfamily A2) isolated from Dahlia merckii seeds, with a molecular mass of approximately 5.5 kDa and a net charge of +2. It belongs to the plant defensin family characterized by a conserved α-helix and triple-stranded β-sheet stabilized by four disulfide bonds, and exhibits antifungal activity against a broad range of filamentous fungi and yeast at micromolar concentrations without toxicity to mammalian or plant cells.

Molecular Formula
Molecular Weight
Cat. No. B1576902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDm-AMP1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dm-AMP1 (Dahlia merckii Defensin) Antifungal Peptide for Research and Transgenic Crop Development


Dm-AMP1 is a 50-amino-acid, cysteine-rich plant defensin (subfamily A2) isolated from Dahlia merckii seeds, with a molecular mass of approximately 5.5 kDa and a net charge of +2 [1]. It belongs to the plant defensin family characterized by a conserved α-helix and triple-stranded β-sheet stabilized by four disulfide bonds, and exhibits antifungal activity against a broad range of filamentous fungi and yeast at micromolar concentrations without toxicity to mammalian or plant cells [2]. Dm-AMP1 has been expressed transgenically in rice, wheat, papaya, and aubergine to confer enhanced resistance against economically important fungal pathogens [3].

Why Generic Plant Defensin Substitution Fails for Dm-AMP1-Specific Applications


Plant defensins within the same structural family exhibit starkly divergent antifungal spectra and mechanisms of action due to differences in their cognate binding targets on fungal membranes. Dm-AMP1 requires the specific sphingolipid mannosyldiinositolphosphorylceramide (M(IP)₂C) for fungicidal activity, a target not shared by all plant defensins [1]. Even highly homologous subfamily A2 members such as Ah-AMP1 and Ct-AMP1 can cross-compete for Dm-AMP1 binding sites yet may differ in their spectrum of susceptible fungal species [2]. Dm-AMP1-resistant Saccharomyces cerevisiae mutants (DM1, DM2) show drastically reduced binding and remain fully resistant to Ah-AMP1 and Ct-AMP1 (IC₅₀ >40 µM), demonstrating that subtle target-site alterations can abrogate activity of multiple A2 defensins simultaneously [3]. These findings preclude simple substitution of one plant defensin for another without empirical validation in the intended pathogen system.

Dm-AMP1 Quantitative Differentiation Evidence Versus Closest Plant Defensin Analogs


Head-to-Head IC₅₀ Comparison of Dm-AMP1, Ah-AMP1, and Ct-AMP1 Against Key Fungal Species

In a direct head-to-head study, Dm-AMP1, Ah-AMP1, and Ct-AMP1 were tested against a panel of fungi under identical conditions. Against wild-type Saccharomyces cerevisiae, Dm-AMP1 exhibited an IC₅₀ of 2.0 ± 0.3 µM, comparable to Ah-AMP1 (2.3 ± 0.3 µM) and Ct-AMP1 (2.1 ± 0.2 µM). However, against Neurospora crassa, Dm-AMP1 showed an IC₅₀ of 2.2 ± 0.8 µM, while Ah-AMP1 and Ct-AMP1 data were not determined, suggesting differential spectrum. Against Alternaria brassicicola, Dm-AMP1 yielded an IC₅₀ of 2.4 ± 0.5 µM. Against Fusarium culmorum, Dm-AMP1 had an IC₅₀ of 8.0 ± 3.0 µM. Botrytis cinerea was insensitive to Dm-AMP1 at concentrations up to 80 µM [1]. This dataset demonstrates that Dm-AMP1's potency profile differs from its closest homologs, particularly against filamentous phytopathogens.

Antifungal potency Plant defensin benchmarking IC50 comparison

Saturable High-Affinity Binding to Fungal Cells: Dm-AMP1 Versus Distantly Related Defensins

[³⁵S]Dm-AMP1 binding to Neurospora crassa hyphae and Saccharomyces cerevisiae cells was saturable and specific. Half-maximal binding to N. crassa occurred at 60 nM, and to S. cerevisiae at 250–300 nM. Preincubation with excess unlabeled Dm-AMP1, Ah-AMP1, or Ct-AMP1 competed for binding, whereas more distantly related plant defensins (Rs-AFP2 from Raphanus sativus and Hs-AFP1 from Heuchera sanguinea) and structurally unrelated antimicrobial peptides did not compete [1]. Two independently derived Dm-AMP1-resistant S. cerevisiae mutants (DM1, DM2) exhibited severely reduced [³⁵S]Dm-AMP1 binding compared to wild-type, confirming that binding to specific plasma membrane sites is required for antifungal activity [2].

Receptor binding Fungal membrane target Plant defensin specificity

Cation-Resistant Membrane Permeabilization Correlates with Fungicidal Activity: Dm-AMP1 Versus Rs-AFP2

Dm-AMP1 induced cation-resistant membrane permeabilization in Saccharomyces cerevisiae at low defensin concentrations (0.1–1 µM), which correlated with inhibition of fungal growth. An inactive variant of Rs-AFP2, Rs-AFP2(Y38G), failed to induce cation-resistant permeabilization in N. crassa, establishing that permeabilization is binding-site-mediated and mechanistically linked to growth inhibition. Dm-AMP1 could not induce cation-resistant permeabilization in the Dm-AMP1-resistant S. cerevisiae mutant DM1, which lacks the M(IP)₂C sphingolipid binding target [1]. At higher concentrations (10–40 µM), both defensins could induce cation-sensitive permeabilization through direct phospholipid interactions, but this non-specific effect was suppressed by cations and uncoupled from antifungal activity [2].

Membrane permeabilization Mode of action Plant defensin mechanism

M(IP)₂C Sphingolipid as Specific Molecular Target: Dm-AMP1 Sensitivity Linked to IPT1 Gene in Saccharomyces cerevisiae

DmAMP1 interacts directly with mannosyldiinositolphosphorylceramide (M(IP)₂C), a fungal-specific sphingolipid. A transposon mutant screen identified a DmAMP1-resistant mutant (DmTn11) with the transposon inserted in the IPT1 gene, which encodes the enzyme catalyzing the final step of M(IP)₂C biosynthesis. Membranes of DmTn11 lack M(IP)₂C, and the mutant is resistant to DmAMP1. Conversely, the HsTnII mutant with increased M(IP)₂C levels is hypersensitive to DmAMP1. This genetic evidence establishes M(IP)₂C as the specific molecular target of DmAMP1 [1]. The direct interaction between DmAMP1 and isolated S. cerevisiae sphingolipids was confirmed by ELISA-based binding assay, and binding was enhanced in the presence of equimolar ergosterol [2].

Sphingolipid target Genetic validation Defensin resistance mechanism

Differential Impact on Pathogenic Versus Symbiotic Fungi: Dm-AMP1 Transgenic Aubergine Selectivity

Transgenic aubergine (Solanum melongena) plants constitutively expressing Dm-AMP1 at 0.2%–0.48% of total soluble protein in primary transformants (0.16%–0.66% in F₂ progeny) showed significant resistance to Botrytis cinerea, with leaf lesion development reduced by 36–100% relative to non-transformed controls. Root exudates from transformed plants reduced growth of the pathogenic fungus Verticillium albo-atrum in co-culture, whereas the arbuscular mycorrhizal fungus Glomus mosseae was unaffected in its recognition responses and symbiosis establishment [1]. This selective antifungal activity—suppressing pathogens while sparing beneficial mycorrhizal symbionts—distinguishes Dm-AMP1 from broad-spectrum chemical fungicides that typically disrupt non-target soil microbiota.

Mycorrhizal compatibility Transgenic crop safety Non-target organism effects

Transgenic Rice Disease Suppression: Dm-AMP1 Single-Gene Versus Polyprotein (Dm-AMP1 + Rs-AFP2) Constructs

Constitutive expression of Dm-AMP1 alone in transgenic rice suppressed growth of Magnaporthe oryzae (rice blast) by 84% and Rhizoctonia solani (sheath blight) by 72%, with expression levels of 0.43%–0.57% of total soluble protein, without inducing pathogenesis-related (PR) gene expression, indicating direct pathogen inhibition [1]. In a polyprotein stacking approach, co-expression of Dm-AMP1 with Rs-AFP2 using a cleavable linker further improved suppression to 90% for M. oryzae and 79% for R. solani compared to untransformed controls, surpassing single-gene constructs. Average expression of Dm-AMP1 and Rs-AFP2 was 8.35 ± 0.56 and 8.1 ± 0.6 µg/mg total soluble protein, respectively, and the individual AMPs were secreted into the apoplast [2]. This demonstrates that Dm-AMP1 single-gene expression provides substantial, quantifiable disease control that can be further enhanced by rationally stacking with a complementary defensin.

Transgenic disease resistance Polyprotein engineering Rice fungal pathogens

Dm-AMP1 Validated Research and Industrial Application Scenarios Based on Differential Evidence


Fungal Sphingolipid Biology and Antifungal Target Deconvolution Studies

Dm-AMP1 is uniquely suited as a molecular probe for fungal sphingolipid biology due to its genetically validated interaction with M(IP)₂C, the mannosyldiinositolphosphorylceramide synthesized by IPT1. Researchers studying sphingolipid-mediated signaling, membrane microdomain organization, or antifungal target identification can employ Dm-AMP1 as a well-characterized ligand with documented binding affinity constants (half-maximal binding at 60 nM for N. crassa, 250–300 nM for S. cerevisiae [1]) and a panel of genetically defined resistant and hypersensitive yeast mutants [2]. The availability of a direct ELISA-based binding assay using isolated sphingolipids [3] further enables biochemical characterization of defensin-lipid interactions.

Transgenic Monocot Crop Engineering for Rice Blast and Sheath Blight Resistance

Dm-AMP1 is one of the few plant defensins with documented, single-gene, quantitative disease suppression data in rice: 84% reduction of Magnaporthe oryzae (rice blast) and 72% reduction of Rhizoctonia solani (sheath blight) at expression levels of 0.43%–0.57% of total soluble protein in indica rice [1]. The absence of PR gene induction confirms direct pathogen inhibition without constitutive activation of plant defense pathways [2]. Expression levels and disease suppression percentages provide well-defined benchmarks for molecular breeding programs, and the validated cleavable polyprotein linker strategy allows co-delivery with Rs-AFP2 to boost suppression to 90% and 79%, respectively [3].

Wheat Disease Resistance Programs Targeting Sharp Eyespot and Common Root Rot

The chemically synthesized DmAMP1W gene has been functionally validated in transgenic wheat (Triticum aestivum cv. Zhoumai18), where five independent transgenic lines showed average sharp eyespot infection type reductions of 0.69–1.54 (T₁) and 0.40–0.82 (T₂) compared to non-transformed controls, with common root rot infection types decreasing to 1.23–1.48 versus 2.27 in controls [1]. In vitro inhibition assays confirmed that 65 µg/mL MBP-DmAMP1W fusion protein directly inhibited mycelial growth of Rhizoctonia cerealis and Bipolaris sorokiniana [2]. The multi-generation heritability of the resistance phenotype supports Dm-AMP1 as a validated transgene for wheat fungal disease resistance research.

Selective Antifungal Agent Development Sparing Arbuscular Mycorrhizal Symbionts

Dm-AMP1-expressing transgenic aubergine provides a validated model system for studying selective antifungal strategies that discriminate between pathogenic and beneficial fungi. Root exudates from Dm-AMP1 transformants suppressed the vascular wilt pathogen Verticillium albo-atrum without impairing recognition, colonization, or symbiosis establishment by the arbuscular mycorrhizal fungus Glomus mosseae [1]. Furthermore, foliar Botrytis cinerea lesion development was reduced by 36–100% across transgenic clones [2]. This selectivity profile, documented at Dm-AMP1 expression levels of 0.16%–0.66% of total soluble protein, supports the use of Dm-AMP1 in integrated pest management research where mycorrhizal compatibility is a critical parameter.

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